Orthogonal Deprotection Capability: tert-Butyl Ester vs. Methyl Ester in Sequential Conjugation
Acid-PEG5-C2-Boc contains a tert-butyl (Boc) protected carboxyl group that is cleavable under mild acidic conditions (typically 20-50% TFA in DCM for 0.5-2 hours at room temperature), whereas the structurally similar Acid-PEG5-mono-methyl ester (CAS 1309460-30-7) contains a methyl ester that requires significantly harsher saponification conditions (e.g., LiOH in THF/H₂O, or aqueous NaOH with heating) that are incompatible with many acid-sensitive protecting groups and biomolecules [1]. This orthogonal lability allows Acid-PEG5-C2-Boc to be employed in multi-step synthetic sequences where the free carboxylic acid is first activated and conjugated to an amine-bearing moiety (e.g., E3 ligase ligand), followed by Boc deprotection and subsequent coupling of the newly liberated acid to a second component (e.g., target protein ligand), without compromising intermediate stability .
| Evidence Dimension | Deprotection condition severity |
|---|---|
| Target Compound Data | t-butyl ester: Cleaved with 20-50% TFA in DCM, RT, 0.5-2 h |
| Comparator Or Baseline | Acid-PEG5-mono-methyl ester: Requires basic saponification (LiOH/THF/H₂O) or harsh aqueous base with heating |
| Quantified Difference | Mild acidic vs. strong basic/nucleophilic conditions; orthogonal to Boc-protected amines and other acid-labile groups |
| Conditions | Standard peptide chemistry deprotection protocols |
Why This Matters
This orthogonal deprotection enables modular assembly of PROTACs where acid-sensitive protecting groups (e.g., Boc-amines, trityl groups) are present elsewhere in the synthetic intermediate, a common requirement in multi-step bioconjugation workflows.
- [1] ChemicalBook. Acid-PEG5-mono-methyl ester (CAS 1309460-30-7) Chemical Properties. ChemicalBook, 2024. View Source
